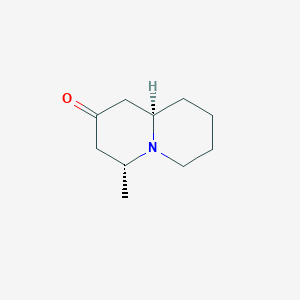
(4R,9aR)-Octahydro-4-methyl-2H-quinolizin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,9aR)-Octahydro-4-methyl-2H-quinolizin-2-one is a bicyclic organic compound that belongs to the class of quinolizidines. This compound is characterized by its unique structure, which includes a quinolizidine core with a methyl group at the 4th position and a ketone functional group at the 2nd position. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4R,9aR)-Octahydro-4-methyl-2H-quinolizin-2-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as a substituted piperidine or a related bicyclic compound.
Cyclization: The precursor undergoes cyclization reactions to form the quinolizidine core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Functional Group Introduction:
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to achieve selective hydrogenation of intermediates.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: (4R,9aR)-Octahydro-4-methyl-2H-quinolizin-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted quinolizidines.
Aplicaciones Científicas De Investigación
(4R,9aR)-Octahydro-4-methyl-2H-quinolizin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4R,9aR)-Octahydro-4-methyl-2H-quinolizin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Quinolizidine Alkaloids: Such as sparteine and lupanine, which share the quinolizidine core structure.
Piperidine Derivatives: Compounds like piperine, which have a similar bicyclic structure but differ in functional groups.
Uniqueness: (4R,9aR)-Octahydro-4-methyl-2H-quinolizin-2-one is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
66835-10-7 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
(4R,9aR)-4-methyl-1,3,4,6,7,8,9,9a-octahydroquinolizin-2-one |
InChI |
InChI=1S/C10H17NO/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h8-9H,2-7H2,1H3/t8-,9-/m1/s1 |
Clave InChI |
GDQCWCOVKFXWMP-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)CC2N1CCCC2 |
SMILES canónico |
CC1CC(=O)CC2N1CCCC2 |
Sinónimos |
myrtine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















